4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine 4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752255
InChI: InChI=1S/C8H10N4OS/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol

4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15752255

Molecular Formula: C8H10N4OS

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
IUPAC Name 4-methoxy-1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H10N4OS/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3
Standard InChI Key ULQOVXVEPVDURT-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=N1)C(=NC(=N2)SC)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular framework of 4-methoxy-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic system merging pyrazole and pyrimidine rings. Key substituents include:

  • 4-Methoxy group: A methoxy (-OCH₃) moiety at position 4, which may enhance solubility via polar interactions while influencing electronic distribution within the aromatic system .

  • 1-Methyl group: A methyl (-CH₃) group at position 1, likely introduced to modulate steric effects and metabolic stability .

  • 6-Methylthio group: A methylthio (-SCH₃) substituent at position 6, which could improve lipophilicity and membrane permeability .

The molecular formula is C₈H₁₀N₄OS, yielding a molecular weight of 210.26 g/mol. Computational models suggest a planar geometry for the fused ring system, with substituents adopting equatorial orientations to minimize steric strain.

Synthetic Pathways and Optimization

Core Scaffold Construction

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions. A plausible route, adapted from Chaudhari et al. , involves:

  • Precursor formation: Condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine with hydrazine hydrate in ethanol under reflux.

  • Cyclization: Intramolecular ring closure to form the pyrazolo[3,4-d]pyrimidine core, driven by nucleophilic attack of the hydrazine nitrogen on the cyano group.

Physicochemical and Spectral Properties

While experimental data for the target compound are scarce, inferences can be made from related structures:

PropertyValue/DescriptionSource Analogy
Melting Point~180–220°C (decomposes)Similar to IIIa-n
SolubilityLow in water; soluble in DMSO, DMFPyrido[3,4-d]pyrimidine
LogP~2.5–3.5 (moderate lipophilicity)Calculated via QSAR
UV-Vis λmax260–280 nm (π→π* transitions)Pyrazolo[3,4-d]pyrimidine

Spectral Characterization

  • IR: Expected peaks include N-H stretch (~3300 cm⁻¹), C=N (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) .

  • ¹H NMR: Key signals would involve methoxy protons at δ 3.8–4.0 ppm, methylthio at δ 2.5–2.7 ppm, and aromatic protons between δ 8.0–9.0 ppm .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields for large-scale production, particularly in introducing the methylthio group without side reactions.

  • Selectivity Profiling: Screening against kinase panels to identify off-target effects, as seen with pyrido[3,4-d]pyrimidine 34h .

  • In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models, leveraging protocols from xenograft studies .

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